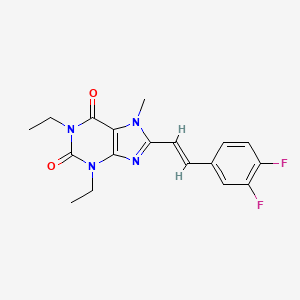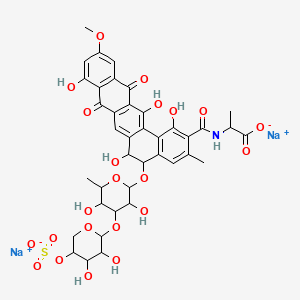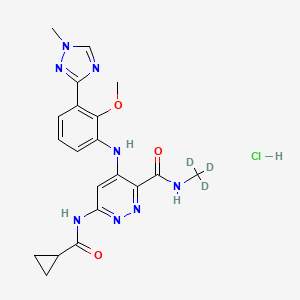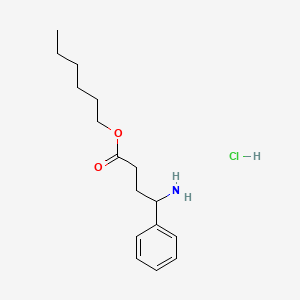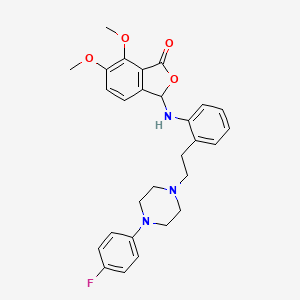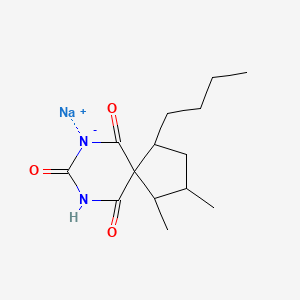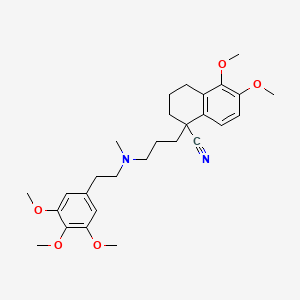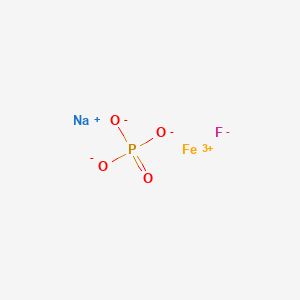
Tetraglycidyl silicate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraglycidyl silicate is a multifunctional epoxy resin known for its high-performance properties. It is widely used in various industrial applications due to its excellent thermal stability, mechanical strength, and chemical resistance. The compound is characterized by the presence of four glycidyl groups attached to a silicate backbone, which contributes to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetraglycidyl silicate typically involves the reaction of silicate precursors with epichlorohydrin in the presence of a catalyst. The process begins with the preparation of the silicate precursor, which is then reacted with epichlorohydrin under controlled conditions to form the this compound. The reaction is usually carried out at elevated temperatures and may require the use of solvents to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters to ensure high yield and purity. The process may include additional steps such as purification and stabilization to enhance the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Tetraglycidyl silicate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups of this compound.
Substitution: The glycidyl groups can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperatures and may require the use of catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized silicate derivatives, while substitution reactions can produce a variety of substituted silicate compounds .
Scientific Research Applications
Tetraglycidyl silicate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of tetraglycidyl silicate involves the formation of a highly cross-linked network upon curing. The glycidyl groups react with curing agents, leading to the formation of a three-dimensional network that imparts excellent mechanical and thermal properties to the material. The molecular targets and pathways involved in this process include the epoxy functional groups and the curing agents, which facilitate the cross-linking reactions .
Comparison with Similar Compounds
Similar Compounds
Tetraglycidyl-4,4’-diaminodiphenylmethane: Known for its high thermal stability and mechanical strength.
Tetraglycidyl amine-based resins: These resins offer excellent adhesive properties and are used in various high-performance applications.
Uniqueness
Tetraglycidyl silicate stands out due to its unique combination of thermal stability, mechanical strength, and chemical resistance. Its silicate backbone provides additional rigidity and stability compared to other tetraglycidyl compounds, making it suitable for demanding applications in various industries .
Properties
CAS No. |
3214-67-3 |
|---|---|
Molecular Formula |
C12H20O8Si |
Molecular Weight |
320.37 g/mol |
IUPAC Name |
tetrakis(oxiran-2-ylmethyl) silicate |
InChI |
InChI=1S/C12H20O8Si/c1-9(13-1)5-17-21(18-6-10-2-14-10,19-7-11-3-15-11)20-8-12-4-16-12/h9-12H,1-8H2 |
InChI Key |
SKQBCHDKRXPLDL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CO[Si](OCC2CO2)(OCC3CO3)OCC4CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


